molecular formula C17H17NO B5353686 2-methyl-1-(4-methylbenzoyl)indoline

2-methyl-1-(4-methylbenzoyl)indoline

Cat. No.: B5353686
M. Wt: 251.32 g/mol
InChI Key: IUPMVBXOZVZULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-methylbenzoyl)indoline is a substituted indoline derivative featuring a methyl group at the 2-position of the indoline core and a 4-methylbenzoyl moiety at the 1-position. Indoline derivatives are heterocyclic compounds with a bicyclic structure, often studied for their pharmacological and biochemical properties. The 4-methylbenzoyl group in this compound is notable for its prevalence in bioactive molecules, influencing lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMVBXOZVZULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact Across Compound Classes

Compound Class Core Structure Substituent Key Property/Activity Reference
Target Compound Indoline 1-(4-Methylbenzoyl) Hypothesized enhanced stability/activity
Pyrrole Derivatives Pyrrole 2-(4-Methylbenzoyl) Antimicrobial (IC50 6–8 μM)
Benzoic Acid Derivatives Benzoic Acid 2-(4-Methylbenzoyl) Sweetener with aftertaste
Enzymatic Interactions and Metabolism

Indoline derivatives are substrates for enzymes like DNT dioxygenase, which oxidizes indoline to indole and subsequently indigo. The addition of a 4-methylbenzoyl group in the target compound may sterically hinder this process, altering metabolic pathways compared to unsubstituted indoline. For instance:

  • Plain Indoline : Rapidly oxidized by DNT dioxygenase to indole and indigo .
  • Substituted Indolines : Bulkier groups (e.g., benzoyl) could slow oxidation or redirect metabolites, though direct data on the target compound is lacking.

Table 2: Enzymatic Oxidation of Indoline Derivatives

Compound Enzyme Major Metabolites Notes Reference
Indoline DNT Dioxygenase Indole → Indigo Fast conversion
Target Compound DNT Dioxygenase Hypothetical metabolites Steric effects may impede oxidation
Structural and Crystallographic Insights

Crystallographic studies using programs like SHELX have resolved structures of related compounds, emphasizing the role of substituents in molecular packing and stability. For example:

  • 4-Methylbenzoyl-Containing Compounds : The methyl group enhances crystallinity due to hydrophobic interactions, a feature critical for structural validation .

Key Research Findings and Implications

Pharmacological Potential: The 4-methylbenzoyl group enhances bioactivity in multiple scaffolds, suggesting the target compound could exhibit antimicrobial or receptor-binding properties akin to pyrrole derivatives .

Metabolic Stability : Substituents on indoline may reduce susceptibility to enzymatic degradation, extending half-life in biological systems .

Sensory Applications : While benzoic acid derivatives with this group are sweeteners, the indoline core might modulate taste receptors differently, warranting further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.